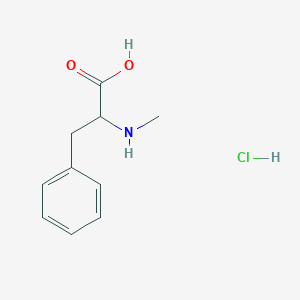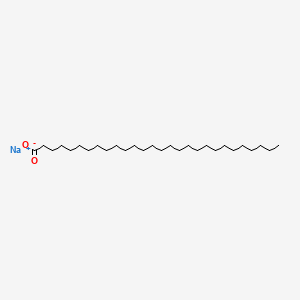
Sodium octacosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium octacosanoate: is the sodium salt of octacosanoic acid, a long-chain fatty acid. It is commonly used as a nucleating agent in various polymer formulations, particularly in polyesters and polyamides . This compound plays a crucial role in enhancing the crystallization process of polymers, making it valuable in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium octacosanoate can be synthesized through the neutralization of octacosanoic acid with sodium hydroxide. The reaction typically involves dissolving octacosanoic acid in a suitable solvent, followed by the addition of sodium hydroxide under controlled temperature and stirring conditions. The resulting this compound is then purified through filtration and drying .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar neutralization reactions. The process involves the use of high-purity octacosanoic acid and sodium hydroxide, with precise control over reaction parameters to ensure consistent product quality. The final product is often subjected to additional purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium octacosanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it back to octacosanoic acid.
Substitution: It can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and controlled temperatures.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Octacosanoic acid.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Sodium octacosanoate has a wide range of applications in scientific research:
Chemistry: Used as a nucleating agent to enhance polymer crystallization, particularly in thermoplastic polyurethanes.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic effects in lipid-related disorders.
Industry: Utilized in the production of high-performance polymers and materials.
Mechanism of Action
The mechanism by which sodium octacosanoate exerts its effects involves its role as a nucleating agent. It facilitates the formation of crystallization nuclei in polymers, leading to faster and more uniform crystallization. This effect is attributed to its ability to reduce the interfacial free energy barrier for nucleation, thereby increasing the crystallization rate and temperature .
Comparison with Similar Compounds
Octacosanoic acid: The parent compound, which is a long-chain fatty acid.
Sodium stearate: Another sodium salt of a long-chain fatty acid, commonly used in soaps and detergents.
Sodium palmitate: Similar in structure but with a shorter carbon chain.
Uniqueness: Sodium octacosanoate is unique due to its long carbon chain, which imparts distinct properties such as higher melting points and enhanced nucleating effects compared to shorter-chain analogs. This makes it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
25728-82-9 |
|---|---|
Molecular Formula |
C28H55NaO2 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
sodium;octacosanoate |
InChI |
InChI=1S/C28H56O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;/h2-27H2,1H3,(H,29,30);/q;+1/p-1 |
InChI Key |
YKIBJOMJPMLJTB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate](/img/structure/B12322915.png)
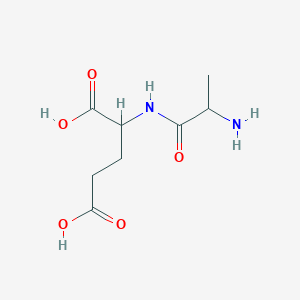
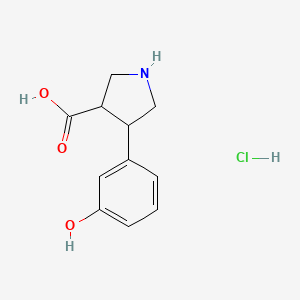
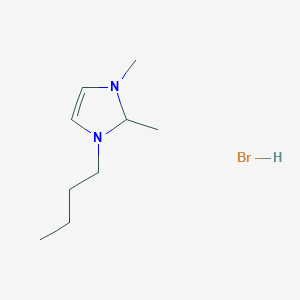
![4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12322938.png)
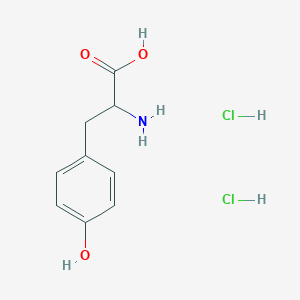
![Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12322953.png)
![Benzamide, N-[4-methyl-3-[[4-(6-methyl-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12322972.png)
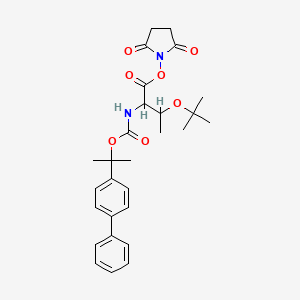
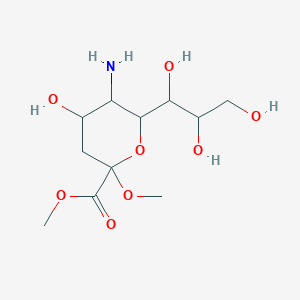
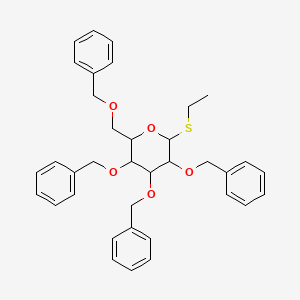
![4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12322994.png)
![1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)
